![molecular formula C14H17NO2 B13498208 (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)
(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound’s intricate bicyclic and tricyclic frameworks make it a subject of interest in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction.
Construction of the azatricyclic framework: This involves a series of cyclization reactions, often catalyzed by transition metals.
Final assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high strength or specific reactivity.
Wirkmechanismus
The mechanism of action of (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclic core but differ in their functional groups and overall structure.
Azatricyclic compounds: These compounds have similar tricyclic frameworks but may vary in the positioning of nitrogen atoms and other substituents.
Uniqueness
What sets (1R,7S)-4-{bicyclo[111]pentan-1-yl}-4-azatricyclo[5210,2,6]decane-3,5-dione apart is its combination of both bicyclic and tricyclic structures, along with the presence of a dione functionality
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
(1S,7R)-4-(1-bicyclo[1.1.1]pentanyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C14H17NO2/c16-12-10-8-1-2-9(3-8)11(10)13(17)15(12)14-4-7(5-14)6-14/h7-11H,1-6H2/t7?,8-,9+,10?,11?,14? |
InChI-Schlüssel |
BJVKUZCHXNUSCL-QQPOESBCSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1C3C2C(=O)N(C3=O)C45CC(C4)C5 |
Kanonische SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C45CC(C4)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



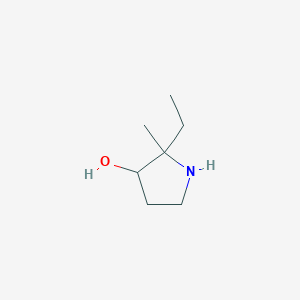
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
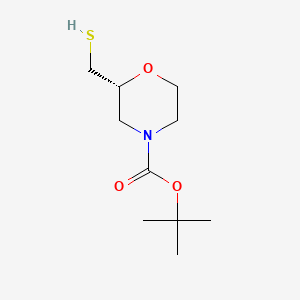
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)
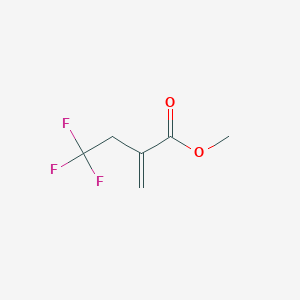
![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
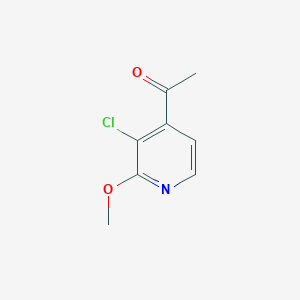
![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
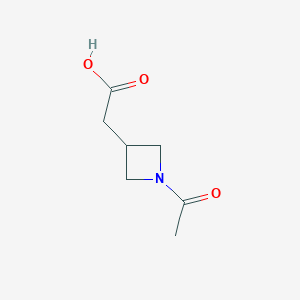
![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)
![1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13498203.png)
